molecular formula C13H21NO B13249705 3-methoxy-N-(2-methylpentyl)aniline

3-methoxy-N-(2-methylpentyl)aniline

Cat. No.: B13249705
M. Wt: 207.31 g/mol
InChI Key: CTFBOVZINNYGLF-UHFFFAOYSA-N
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Description

3-methoxy-N-(2-methylpentyl)aniline is an organic compound with the molecular formula C13H21NO It is a derivative of aniline, where the amino group is substituted with a 3-methoxy group and an N-(2-methylpentyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(2-methylpentyl)aniline typically involves the reaction of 3-methoxyaniline with 2-methylpentylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and automation ensures consistent quality and efficiency. The raw materials are carefully selected, and the reaction parameters are closely monitored to minimize impurities and maximize output.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(2-methylpentyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The methoxy and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

3-methoxy-N-(2-methylpentyl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(2-methylpentyl)aniline involves its interaction with specific molecular targets and pathways. The methoxy and amino groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-methoxyaniline: Lacks the N-(2-methylpentyl) group.

    N-(2-methylpentyl)aniline: Lacks the methoxy group.

    3-methoxy-N-ethyl aniline: Has an ethyl group instead of the 2-methylpentyl group.

Uniqueness

3-methoxy-N-(2-methylpentyl)aniline is unique due to the presence of both the methoxy and N-(2-methylpentyl) groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

3-methoxy-N-(2-methylpentyl)aniline

InChI

InChI=1S/C13H21NO/c1-4-6-11(2)10-14-12-7-5-8-13(9-12)15-3/h5,7-9,11,14H,4,6,10H2,1-3H3

InChI Key

CTFBOVZINNYGLF-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CNC1=CC(=CC=C1)OC

Origin of Product

United States

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